molecular formula C21H23N3O3 B2902518 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide CAS No. 1788533-79-8

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide

Cat. No.: B2902518
CAS No.: 1788533-79-8
M. Wt: 365.433
InChI Key: YMLVMGBMDXRUJD-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide is a complex organic compound that features a benzoxazole ring, a pyrrolidine ring, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The benzoxazole and pyrrolidine intermediates are then coupled using a suitable linker, such as a methylene group, under basic conditions.

    Final Assembly: The ethoxybenzamide moiety is introduced through an amide coupling reaction, typically using an amine and an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Pharmacology: The compound can be studied for its potential as a therapeutic agent, including its pharmacokinetics and pharmacodynamics.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving benzoxazole and pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-((1-(benzo[d]imidazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-26-18-11-5-3-9-16(18)20(25)22-14-15-8-7-13-24(15)21-23-17-10-4-6-12-19(17)27-21/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLVMGBMDXRUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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